Caspase-3 Inhibitor III

概要

説明

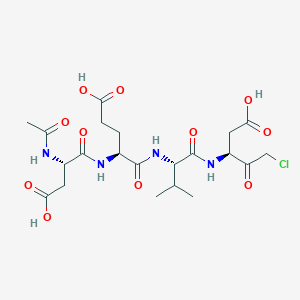

Ac-DEVD-CMK is a peptide-based inhibitor that irreversibly targets caspase-3 and related caspases. It plays a crucial role in regulating apoptosis (programmed cell death) by inhibiting these enzymes. The compound’s full name is N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone.

準備方法

Synthetic Routes:

Ac-DEVD-CMK can be synthesized using solid-phase peptide synthesis (SPPS). The following steps outline the process:

Activation of Resin: The N-terminal amino acid (N-Acetyl-Asp) is attached to a solid support resin.

Coupling Reactions: Sequentially add the remaining amino acids (Glu, Val, Asp) using appropriate coupling reagents (e.g., HBTU, HOBt).

Deprotection and Cleavage: Remove the protecting groups (acetyl and t-butoxycarbonyl) and cleave the peptide from the resin.

Chloromethylation: React the peptide with chloromethylketone (CMK) to form Ac-DEVD-CMK.

Industrial Production:

While Ac-DEVD-CMK is mainly used for research purposes, it is not produced on an industrial scale due to its specialized application.

化学反応の分析

アセチル-DEVD-CMKは、特にカスパーゼ3、-6、-7、-8、および-10など、カスパーゼと相互作用します。これらの酵素は、アポトーシスにおいて重要な役割を果たします。一般的な反応には以下が含まれます。

阻害: アセチル-DEVD-CMKは、カスパーゼの活性部位に不可逆的に結合し、その活性化を防ぎます。

基質模倣: ペプチド構造は、カスパーゼの天然基質を模倣し、その活性を競合的に阻害することができます。

4. 科学研究への応用

アセチル-DEVD-CMKは、さまざまな分野で応用されています。

科学的研究の応用

Ac-DEVD-CMK finds applications in various fields:

Cancer Research: It partially blocks apoptosis in lymphoma cells.

Neuroscience: Inhibits caspase-3 activation induced by SIN-1 in neurons.

作用機序

アセチル-DEVD-CMKは、カスパーゼの活性部位に共有結合することによって、カスパーゼを阻害します。これにより、下流のアポトーシスシグナル伝達と細胞死が阻止されます。この化合物の分子標的は、アポトーシス経路に関与するカスパーゼです。

類似化合物との比較

アセチル-DEVD-CMKは、カスパーゼ阻害剤のクラスに属します。その他の関連する化合物には以下が含まれます。

アセチル-DEVD-CHO: 類似の機能を持つ別のカスパーゼ3阻害剤.

IDB(3,20-ジベンゾエート): アポトーシスを誘導し、アセチル-DEVD-CMKによって阻害される.

生物活性

Caspase-3 Inhibitor III (CAS 285570-60-7) is a small molecule that selectively inhibits the activity of caspase-3, a critical executioner protease in the apoptotic pathway. This compound is significant in research related to apoptosis, cancer biology, and neurodegenerative diseases. Understanding its biological activity is essential for developing therapeutic strategies targeting caspase-3-related pathologies.

Biological Activity of Caspase-3

Caspase-3 is a member of the cysteine-aspartic acid protease (caspase) family, primarily involved in apoptosis. It is activated through both extrinsic and intrinsic pathways, leading to the cleavage of various substrates that execute cell death. The inhibition of caspase-3 can have profound implications for cellular survival and disease progression.

This compound works by binding to the active site of caspase-3, preventing its activation and subsequent substrate cleavage. This inhibition can be vital in contexts where apoptosis contributes to tissue damage or disease progression, such as in cancer or neurodegeneration.

Key Research Findings

- Inhibition of Apoptosis : Studies have shown that this compound effectively reduces apoptosis in various cell lines. For instance, it has been demonstrated to protect neuronal cells from apoptosis induced by amyloid-beta peptide exposure, a hallmark of Alzheimer's disease .

- Impact on Cancer : Research indicates that inhibiting caspase-3 can prevent the onset of genetic instability and carcinogenesis. For example, cells deficient in caspase-3 exhibited reduced oncogenic transformation following exposure to DNA-damaging agents . This suggests that while caspase-3 plays a role in eliminating damaged cells, its inhibition may be beneficial in preventing cancer progression.

- Role in Neuroprotection : this compound has been shown to offer neuroprotective effects by inhibiting apoptotic pathways in neuronal cells subjected to oxidative stress or toxic insults. This has potential therapeutic implications for neurodegenerative diseases where caspase activation contributes to neuronal loss .

Case Study 1: Neuroprotection in Alzheimer’s Disease

A study involving human neuronal cells treated with amyloid-beta showed that this compound significantly decreased cell death rates compared to untreated controls. The inhibitor maintained cell viability and reduced markers of apoptosis, suggesting its potential as a therapeutic agent in Alzheimer's disease management.

Case Study 2: Cancer Cell Lines

In experiments with various cancer cell lines, the use of this compound resulted in decreased apoptosis rates following chemotherapy treatment. This effect was linked to enhanced survival rates of cancer cells post-treatment, indicating that while it may protect normal cells, it could also contribute to cancer cell resilience against therapies.

Table 1: Effects of this compound on Cell Viability

| Cell Type | Treatment | Viability (%) | Apoptosis Markers |

|---|---|---|---|

| Neuronal Cells | Control | 50 | High |

| Neuronal Cells | This compound | 85 | Low |

| Cancer Cell Line A | Control | 40 | High |

| Cancer Cell Line A | This compound | 70 | Moderate |

Table 2: Impact on Genetic Stability

| Treatment | Genetic Instability Score (Colony Formation Assay) |

|---|---|

| Control | 0.5 |

| This compound | 0.8 |

特性

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNOUPFYBMVFLD-RSLFNQERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ac-DEVD-CMK (N-acetyl-Asp-Glu-Val-Asp-chloromethyl ketone) acts as a potent and irreversible inhibitor of caspase-3. It mimics the natural substrate of caspase-3 and binds irreversibly to the active site of the enzyme, preventing further enzymatic activity. [, , , ]

A: Apoptosis, or programmed cell death, involves a cascade of events, with caspases playing a central role. Ac-DEVD-CMK, by inhibiting caspase-3, disrupts this pathway, effectively preventing the execution phase of apoptosis in various cell types and disease models. [, , , , , , , , , , ]

A: The molecular formula for Ac-DEVD-CMK is C23H34ClN5O11, and its molecular weight is 591.98 g/mol. []

A: The Asp-Glu-Val-Asp (DEVD) tetrapeptide sequence is crucial for the inhibitory activity of Ac-DEVD-CMK. Modifications to this sequence can significantly impact its potency and selectivity for caspase-3. [, , , ]

A: While Ac-DEVD-CMK is a potent caspase-3 inhibitor, cells may develop resistance through various mechanisms. These could include upregulation of alternative apoptotic pathways, mutations in the caspase-3 gene, or decreased cellular uptake of the inhibitor. [, , ]

A: Yes, Ac-DEVD-CMK has demonstrably reduced apoptosis in various in vitro models, including primary cultures of rat hippocampal neurons subjected to hypoxia/reoxygenation, [] Balb/c mouse models of pemphigus, [, , ] and human cholangiocarcinoma cell lines treated with TNF-alpha and triptolide. []

A: Detailed toxicological data on Ac-DEVD-CMK is not available in the provided research. As with any research compound, careful consideration should be given to potential toxicity and safety concerns. []

A: Ac-DEVD-CMK demonstrates greater selectivity for caspase-3 compared to broader-spectrum caspase inhibitors like z-VAD-fmk and Bok-D-fmk. [, ]

A: Computational chemistry techniques like molecular modeling and simulations can be used to study the interaction of Ac-DEVD-CMK with caspase-3 at a molecular level, aiding in the design of potentially more potent and selective inhibitors. []

A: Various analytical techniques like Western blotting, immunohistochemistry, in situ hybridization, and enzymatic assays have been used to assess caspase-3 activity, expression levels, and the effects of Ac-DEVD-CMK in various studies. [, , , ]

ANone: Future research could focus on:

- Improving delivery and targeting of Ac-DEVD-CMK to specific cells or tissues. []

- Identifying reliable biomarkers to predict the efficacy of Ac-DEVD-CMK in different disease models. []

- Investigating its potential in combination therapies, particularly with other anticancer agents. []

- Exploring alternative delivery systems and formulation strategies to enhance its stability and bioavailability. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。